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Compound of Interest

Compound Name: 4-Methyl-3-phenylpiperazin-2-one

Cat. No.: B1580576

An In-depth Technical Guide to 4-Methyl-3-
phenylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 4-Methyl-3-phenylpiperazin-2-one. It is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry who are interested in the synthesis, characterization, and potential applications of
novel phenylpiperazinone scaffolds.

Introduction

4-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound belonging to the
phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal
chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its
derivatives have shown a wide range of biological activities, including interactions with central
nervous system targets. The presence of a phenyl group and a lactam functionality within the
piperazine core suggests that 4-Methyl-3-phenylpiperazin-2-one could serve as a valuable
scaffold for the development of novel therapeutic agents. This guide will delve into the known
characteristics of this molecule, from its fundamental properties to its synthesis and potential
for further investigation.

Chemical and Physical Properties
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A thorough understanding of the physicochemical properties of a compound is fundamental for

its application in research and development. This section details the key identifiers and

characteristics of 4-Methyl-3-phenylpiperazin-2-one.

~hemical Identi

Property Value Source
4-Methyl-3-phenylpiperazin-2-

IUPAC Name yrePhenyipip --INVALID-LINK--
one
5368-20-7 (Primary), 799796-

CAS Number [1]
66-0

Molecular Formula C11H14N20 [11[2]

Molecular Weight 190.24 g/mol [1][2]

Canonical SMILES

CN1CCN(C(=0)C1)C2=CC=C
c=C2

[2]

InChl Key

GHFORXSVFVCFSN-
UHFFFAOYSA-N

[2]

Physical Properties

Experimental data for the physical properties of 4-Methyl-3-phenylpiperazin-2-one, such as

melting point, boiling point, and solubility, are not readily available in the reviewed scientific

literature. However, data for the closely related compound, 1-methyl-3-phenylpiperazine (which

lacks the carbonyl group at the 2-position), is provided below for comparative purposes. It is

crucial to note that the presence of the lactam functionality in 4-Methyl-3-phenylpiperazin-2-

one is expected to significantly influence its physical properties, likely leading to a higher

melting point and different solubility profile compared to its non-oxo analogue.

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)
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Property Value Source
Melting Point 56-60 °C [3]
Boiling Point 85 °C at 0.5 mmHg [3]

Soluble in water; slightly
Solubility soluble in DMSO and [3]
Methanol.

Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in its
initial characterization.

Property Value Source
XLogP3 0.8 (2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

T g
Rotatable Bond Count 1 [2]

Synthesis and Purification

The synthesis of 4-Methyl-3-phenylpiperazin-2-one can be approached through the N-
alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the
synthesis of 1-alkyl-2-oxo0-3-phenylpiperazines has been described, which can be adapted for
the specific methylation at the 4-position.[4]

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available
reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-
methylation.
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Step 2: N-Methylation

(Methylating Agent (e.g., Methyl Iodide)w
)

Base (e.g., NaH » k

Step 1: Formation of 3-Phenylpiperazin-2-one

Ethylenediamine
4>

_ X 3-Phenylpiperazin-2-one 3-Phenylpiperazin-2-one
Reactio
Phenylglycine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methyl-3-phenylpiperazin-2-one.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-
3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

e To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g.,
methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir
at room temperature for 30 minutes.

e Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.
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Step 2: Synthesis of 4-Methyl-3-phenylpiperazin-2-one

» To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-
dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon),
add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

 Stir the suspension at room temperature for 1 hour.

o Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide)
dropwise.

» Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Monitor the reaction by TLC.

» Upon completion, quench the reaction by the slow addition of water.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate
gradient) to afford pure 4-Methyl-3-phenylpiperazin-2-one.

Purification and Characterization Logic

The choice of purification by column chromatography is based on the expected polarity of the
product and potential impurities. The progress of the reaction and the purity of the final
compound should be assessed by TLC and confirmed by High-Performance Liquid
Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic
methods as detailed in the following section.

Structural Elucidation and Analytical Methods

Definitive structural characterization is paramount for any novel or synthesized compound.
While specific experimental spectra for 4-Methyl-3-phenylpiperazin-2-one are not available in
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the public domain, this section outlines the expected spectral characteristics and provides data

for a closely related compound for illustrative purposes.

Expected Spectroscopic Data

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show

signals corresponding to the aromatic protons of the phenyl group (typically in the range of
7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm),
and multiplets for the methylene protons of the piperazine ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display
a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals
for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene
carbons of the piperazine ring.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band
for the C=0 stretching of the amide group (typically around 1650 cm~1), C-H stretching
bands for the aromatic and aliphatic protons, and C-N stretching bands.

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M+)
corresponding to the molecular weight of the compound (190.24 g/mol ).

lllustrative Spectroscopic Data of a Related Compound

The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine, a structurally similar compound

reported in the literature, to provide a reference for the expected spectral features.[4]

1H NMR (300 MHz, CDCls) &: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-
3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-
7.40 (m, 5H).

13C NMR (300 MHz, CDCls) 8: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8,
129.3, 140.4, 168.5.

MS (ESI, m/z): 205.2 [M+H]*.

IR (neat, cm~1): 3312, 2934, 2873, 1639, 1451, 752, 698.
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Proposed Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized
4-Methyl-3-phenylpiperazin-2-one.

Thin Layer Chromatography (TLC)
- Reaction Monitoring
- Preliminary Purity

'

High-Performance Liquid Chromatography (HPLC)
- Purity Assessment (%)

'

Mass Spectrometry (MS)
- Molecular Weight Confirmation

i

Nuclear Magnetic Resonance (NMR)
-1H and 13C
- Structural Confirmation

'

Infrared (IR) Spectroscopy
- Functional Group Identification

Click to download full resolution via product page

Caption: A typical analytical workflow for the characterization of 4-Methyl-3-phenylpiperazin-
2-one.
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Potential Pharmacological Relevance and Future
Directions

While no direct pharmacological studies on 4-Methyl-3-phenylpiperazin-2-one have been
reported, the broader class of phenylpiperazine derivatives is rich in biologically active
compounds, suggesting potential avenues for investigation.

Central Nervous System Activity

Many phenylpiperazine derivatives are known to interact with various receptors in the central
nervous system, particularly serotonergic and dopaminergic receptors.[1] For instance, certain
substituted phenylpiperazines have been evaluated as potential antipsychotics,
antidepressants, and anxiolytics. The structural features of 4-Methyl-3-phenylpiperazin-2-one
make it a candidate for screening against these and other CNS targets.

Anticancer Potential

Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.
[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential
of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of 4-
Methyl-3-phenylpiperazin-2-one against various cancer cell lines could be a fruitful area of
research.

Proposed Pharmacological Screening Cascade

For researchers interested in exploring the biological activity of 4-Methyl-3-phenylpiperazin-2-
one, a tiered screening approach is recommended.
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In Vitro Assays
- Receptor Binding Assays (e.g., 5-HT, DA receptors)
- Enzyme Inhibition Assays
- Cell Viability/Cytotoxicity Assays (Cancer Cell Lines)

Hit Identification

ctive
Lead Optimization
- Structure-Activity Relationship (SAR) Studies

;

In Vivo Models
- Animal Models of CNS Disorders
- Xenograft Models for Anticancer Activity
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Caption: A proposed workflow for the pharmacological evaluation of 4-Methyl-3-
phenylpiperazin-2-one.

Conclusion

4-Methyl-3-phenylpiperazin-2-one is a compound with a foundation in the well-established
and pharmacologically relevant phenylpiperazine class. While specific experimental data on its
physical properties and biological activities are currently limited in the public domain, this guide
provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and
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a logical framework for its characterization and potential pharmacological evaluation. The
structural features of this molecule present an intriguing starting point for medicinal chemists
and drug discovery scientists to explore its potential in various therapeutic areas, particularly
within the central nervous system and oncology. Further research is warranted to fully elucidate
the properties and potential applications of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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